molecular formula C9H15NO2 B8723814 3,3,5,5-Tetramethylpiperidine-2,6-dione CAS No. 1200-26-6

3,3,5,5-Tetramethylpiperidine-2,6-dione

Cat. No.: B8723814
CAS No.: 1200-26-6
M. Wt: 169.22 g/mol
InChI Key: ONDLMOXZQBYACX-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylpiperidine-2,6-dione is a high-purity chemical compound offered for research and development purposes. This substituted piperidine-2,6-dione features a sterically hindered structure due to the four methyl groups at the 3 and 5 positions. Compounds within the tetramethylpiperidine family are of significant scientific interest and are widely utilized in various fields, including organic synthesis, where they can serve as precursors or intermediates for the development of catalysts, such as N-oxyl radicals . The structural motif of tetramethylpiperidine is also fundamental in the creation of light stabilizers for polymers . Researchers value this scaffold for its potential in designing ligands, building blocks for functional materials, and in spectroscopic studies. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please inquire for custom synthesis, bulk quantities, and specific technical specifications including purity and analytical data.

Properties

CAS No.

1200-26-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3,3,5,5-tetramethylpiperidine-2,6-dione

InChI

InChI=1S/C9H15NO2/c1-8(2)5-9(3,4)7(12)10-6(8)11/h5H2,1-4H3,(H,10,11,12)

InChI Key

ONDLMOXZQBYACX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)NC1=O)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

3,3,5,5-Tetrachloro-4-oxo-2,2,6,6-tetramethylpiperidine

  • Structure : Differs by the presence of chlorine atoms at the 3 and 5 positions and a ketone group at position 3.
  • Synthesis : Produced via electrochemical chlorination of 4-oxo-2,2,6,6-tetramethylpiperidine in acidic media .
  • Applications : Primarily used in mechanistic studies of rearrangement reactions.

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidine

  • Structure : Bromine substituents at positions 3 and 5, with a ketone group at position 4.
  • Synthesis : Formed through electrochemical bromination under acidic conditions .
  • Reactivity : Less stable than chloro analogs, often forming perbromides in acidic environments .
Cyano-Substituted Piperidines

2,6-Diaryl-3,3,5,5-tetracyano Piperidines

  • Structure: Contains cyano (-CN) groups at the 3 and 5 positions, with aryl substituents at positions 2 and 5.
  • Synthesis: Synthesized via multicomponent reactions involving aldehydes, malononitrile, and ammonium acetate .
  • Applications : Demonstrated antiviral activity (e.g., N-methyl-2,4,6-triphenylpiperidine against smallpox virus) .
Pesticidal Piperidine Derivatives

Procymidone and Vinclozolin

  • Structure : Contain dichlorophenyl and oxazolidinedione moieties, unlike the diketone core of 3,3,5,5-Tetramethylpiperidine-2,6-dione.
  • Applications : Used as fungicides in agriculture, targeting mold and rot pathogens .

Comparative Analysis Table

Compound Key Substituents Synthesis Method Reactivity/Applications
This compound Methyl, diketone Not specified in evidence Base for halogenation studies
3,3,5,5-Tetrachloro-4-oxo derivative Chloro, ketone Electrochemical chlorination Favorskii rearrangement substrate
2,6-Diaryl-3,3,5,5-tetracyano piperidine Cyano, aryl Multicomponent synthesis Antiviral agents
Procymidone Dichlorophenyl, azabicyclohexane Industrial synthesis Agricultural fungicide

Key Research Findings

Structural Impact on Reactivity: The presence of electron-withdrawing groups (e.g., chloro, cyano) enhances electrophilic reactivity, enabling participation in rearrangements or nucleophilic substitutions. In contrast, methyl groups in this compound stabilize the ring but limit direct biological activity .

Synthetic Versatility: Electrochemical methods allow precise halogenation, while multicomponent routes favor diversity in aryl/cyano substituents .

Pharmacological vs. Agrochemical Utility: Piperidine diketones are more common in mechanistic studies, whereas cyano or pesticidal derivatives are tailored for bioactivity .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the mixing of tetramethylglutaric acid (2.6 g) and urea (8.3 g) in a molar ratio of approximately 1:3. The mixture is stirred at 160°C for 10 hours, during which the dicarboxylic acid undergoes cyclodehydration. The reaction proceeds via the formation of an intermediate ammonium salt, followed by intramolecular nucleophilic attack to generate the piperidine ring. Water is introduced at 100°C post-reaction to hydrolyze residual intermediates and isolate the diketone product.

Key Parameters:

  • Temperature : 160°C (critical for cyclization).

  • Reaction Time : 10 hours (ensures complete conversion).

  • Molar Ratio : Excess urea ensures full consumption of the dicarboxylic acid.

Alternative Synthetic Pathways

Hydrazine-Based Cyclization

Patent literature describes the use of hydrazine derivatives to synthesize structurally related piperidine diketones. Although these methods primarily target 2,2,6,6-tetramethylpiperidine derivatives, they offer insights into potential modifications for synthesizing 3,3,5,5-tetramethyl isomers. For example, hydrazine hydrate reacts with triacetonamine (2,2,6,6-tetramethyl-4-piperidone) under alkaline conditions to form hydrazones, which are subsequently cleaved to yield piperidine derivatives. Adapting this method would require substituting the starting material with a 3,3,5,5-tetramethyl precursor.

Condensation with Nitrogen-Containing Reagents

Cyclocondensation reactions using ammonium acetate or formamide have been employed for analogous diketone syntheses. These reagents facilitate the formation of the piperidine ring via nucleophilic attack and dehydration. For instance, heating tetramethylglutaric acid with ammonium acetate at 180°C could theoretically yield the target compound, though this route remains unexplored in the literature.

Comparative Analysis of Methods

Method Conditions Advantages Limitations
Urea-mediated cyclization160°C, 10 hours, urea excessHigh selectivity, simple setupLong reaction time, moderate yields
Hydrazine-based routesAlkaline conditions, 160–200°CScalable, continuous process possibleRequires specialized equipment
Ammonium acetate180°C, inert atmospherePotentially fasterUnverified for this specific compound

Reaction Optimization and Industrial Feasibility

Solvent and Catalyst Screening

The urea-mediated method operates under solvent-free conditions, aligning with green chemistry principles. However, polar aprotic solvents like dimethylformamide (DMF) could enhance reaction homogeneity and heat transfer. Catalysts such as p-toluenesulfonic acid (PTSA) may accelerate cyclization by protonating carbonyl groups, though their efficacy remains untested for this reaction.

Continuous-Flow Synthesis

Patent US4536581A highlights the industrial potential of continuous-flow systems for piperidine derivatives . Adapting this technology could reduce reaction times and improve yields by maintaining precise temperature control and minimizing byproduct formation.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 3,3,5,5-Tetramethylpiperidine-2,6-dione with high yield and purity?

  • Methodological Answer : Green synthesis approaches, such as solvent-free or catalyst-assisted reactions, can enhance efficiency. For example, using a microwave-assisted method or eco-friendly catalysts (e.g., tungsten-based catalysts) may reduce reaction time and improve yields . Purification via recrystallization in ethanol or methanol is recommended to isolate high-purity products. Elemental analysis (C, H, N) and chromatography (HPLC) should validate purity .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and NH/CH₃ groups .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve methyl group environments (e.g., δ 1.2–1.5 ppm for CH₃) and piperidine ring protons .
  • X-ray Crystallography : Determine stereochemistry and crystal packing, as demonstrated for related tetramethylpiperidine derivatives .

Q. How can researchers mitigate safety risks when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines for acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. What mechanistic insights explain conflicting yields in synthetic routes for this compound?

  • Methodological Answer : Competing side reactions (e.g., over-oxidation or dimerization) may reduce yields. Kinetic studies using in-situ FTIR or mass spectrometry can identify intermediates. For example, oxidative coupling of methyl groups (as seen in biphenyl analogs) might require controlled stoichiometry of oxidants like H₂O₂ or Ce(SO₄)₂ . Computational modeling (DFT) can predict reactive pathways .

Q. How does stereoelectronic tuning of this compound influence its bioactivity in drug discovery?

  • Methodological Answer : Methyl groups at the 3,5-positions enhance steric shielding, potentially improving metabolic stability. Test enantiomeric forms via chiral HPLC or asymmetric synthesis. Compare in vitro activity (e.g., enzyme inhibition assays) against cancer cell lines or microbial targets, as done for structurally similar piperidones .

Q. What advanced analytical strategies resolve challenges in quantifying trace impurities in this compound?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column and ESI ionization for sensitivity. Validate methods using spiked samples with known impurities (e.g., unreacted precursors). For structural elucidation of unknowns, combine high-resolution mass spectrometry (HRMS) with 2D NMR .

Q. Can this compound act as a ligand in catalytic systems?

  • Methodological Answer : Test coordination chemistry via titration experiments (UV-Vis, fluorescence). The diketone moiety may chelate metals like Pd or Ni, as seen in related piperidinediones. Monitor catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers (TON) with standard ligands .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pharmacological activities of this compound?

  • Methodological Answer : Variations may arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using ISO-certified reagents and replicate experiments across independent labs. Meta-analysis of structure-activity relationships (SAR) for analogs can identify critical substituents .

Tables for Key Data

Synthetic Method Catalyst/Oxidant Yield Purity Reference
Green synthesis (microwave)Tungstic acid65%>99%
Oxidative couplingCe(SO₄)₂43%95%
Analytical Technique Key Peaks/Data Application
¹H NMR (DMSO-d6)δ 1.46 (s, CH₃), δ 4.82 (m, CH)Stereochemical confirmation
HRMS[M+H]⁺ = 241.1219 (error <2 ppm)Impurity identification

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